molecular formula C10H14O2 B14375244 4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one CAS No. 90162-74-6

4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one

Cat. No.: B14375244
CAS No.: 90162-74-6
M. Wt: 166.22 g/mol
InChI Key: CJJRKLRCAVRHEH-UHFFFAOYSA-N
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Description

4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its distinct molecular configuration makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one involves several steps. One common synthetic route includes the reaction of mesitylacetic acid with ethyl 1-hydroxycyclopentane-carboxylate . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a precursor for the development of bioactive compounds. In medicine, its derivatives could potentially be explored for therapeutic applications. Industrially, it can be utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one can be compared with other spirocyclic compounds such as 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride and 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical and biological properties.

Properties

CAS No.

90162-74-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one

InChI

InChI=1S/C10H14O2/c1-7-8(2)10(12-9(7)11)5-3-4-6-10/h8H,1,3-6H2,2H3

InChI Key

CJJRKLRCAVRHEH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)C(=O)OC12CCCC2

Origin of Product

United States

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